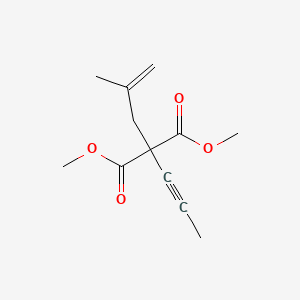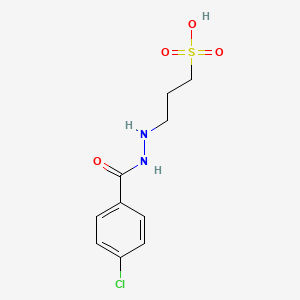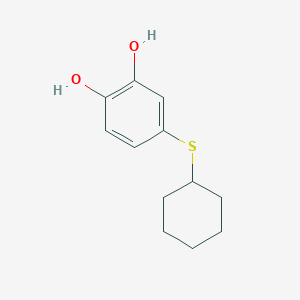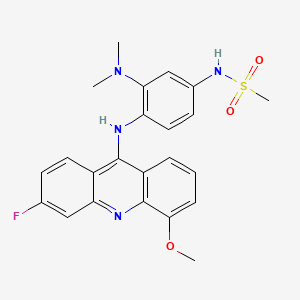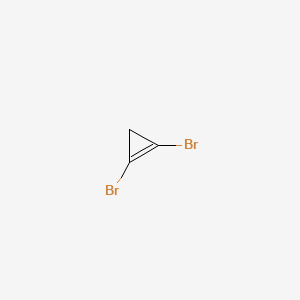
1,2-Dibromocycloprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromocycloprop-1-ene is an organic compound characterized by a three-membered cyclopropane ring with two bromine atoms attached to adjacent carbon atoms. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromocycloprop-1-ene can be synthesized through the bromination of cyclopropene. The reaction typically involves the addition of bromine (Br₂) to cyclopropene in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled conditions . The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromocycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclopropene.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻), amines (NH₂⁻)
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Solvents: Carbon tetrachloride (CCl₄), chloroform (CHCl₃), ethanol (EtOH)
Major Products Formed
Substitution Products: 1-bromo-2-hydroxycyclopropane, 1-bromo-2-alkoxycyclopropane
Elimination Products: Cyclopropene
Addition Products: Various ring-opened or ring-expanded compounds
Wissenschaftliche Forschungsanwendungen
1,2-Dibromocycloprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Wirkmechanismus
The mechanism of action of 1,2-dibromocycloprop-1-ene involves its high reactivity due to the strained three-membered ring and the presence of two bromine atoms. The compound can undergo nucleophilic substitution or elimination reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dibromoethane: A linear compound with two bromine atoms on adjacent carbon atoms.
1,3-Dibromocyclopropane: A cyclopropane derivative with bromine atoms on non-adjacent carbon atoms.
Uniqueness
1,2-Dibromocycloprop-1-ene is unique due to its highly strained three-membered ring, which imparts significant reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in studying reaction mechanisms and molecular interactions .
Eigenschaften
CAS-Nummer |
108186-05-6 |
|---|---|
Molekularformel |
C3H2Br2 |
Molekulargewicht |
197.86 g/mol |
IUPAC-Name |
1,2-dibromocyclopropene |
InChI |
InChI=1S/C3H2Br2/c4-2-1-3(2)5/h1H2 |
InChI-Schlüssel |
VTOBRKIUPUIWEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



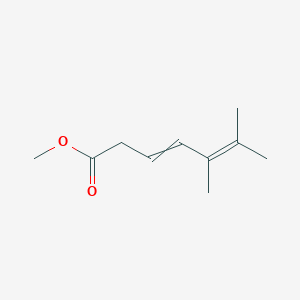
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
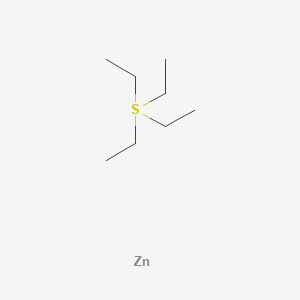
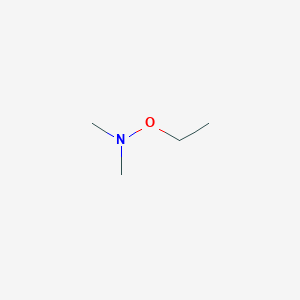
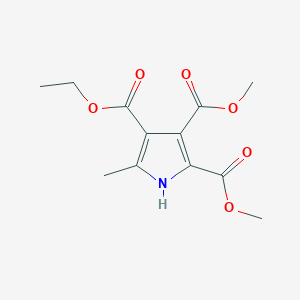
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)


